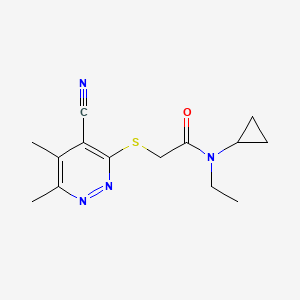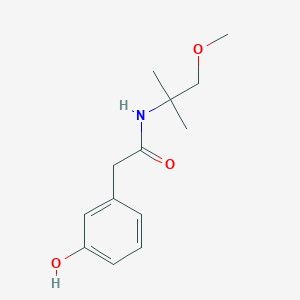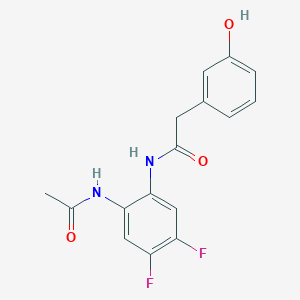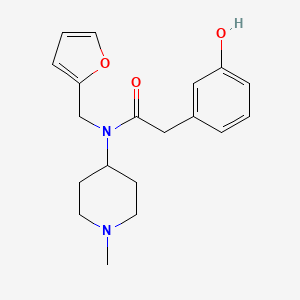![molecular formula C14H12FN5O B7647868 N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B7647868.png)
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide, commonly known as "compound X," is a novel chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been studied for its potential applications in various fields of research. In
Scientific Research Applications
Compound X has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its potential use as an antifungal and antibacterial agent. Compound X has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also been found to regulate blood glucose levels and reduce inflammation, making it a potential candidate for diabetes and inflammation treatment.
Mechanism of Action
The mechanism of action of compound X involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells, regulation of blood glucose levels, and reduction of inflammation. Compound X has been found to inhibit the activity of specific enzymes, such as protein kinase C and cyclooxygenase-2, which are involved in the growth and proliferation of cancer cells and inflammation. It has also been found to activate specific pathways, such as the AMP-activated protein kinase pathway, which is involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, regulate blood glucose levels, and reduce inflammation. It has also been found to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using compound X in lab experiments include its specificity and potency in inhibiting specific enzymes and pathways. It also has low toxicity and is well-tolerated in animal studies. However, the limitations of using compound X in lab experiments include its limited bioavailability and poor solubility in water, which can affect its effectiveness in vivo.
Future Directions
There are several future directions for research on compound X. One direction is to explore its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to improve its bioavailability and solubility in water to enhance its effectiveness in vivo. Further studies are also needed to investigate its long-term safety and potential side effects.
In conclusion, compound X is a novel chemical compound that has gained significant attention in the field of scientific research. Its potential applications in cancer, diabetes, and inflammation treatment, as well as its specificity and potency in inhibiting specific enzymes and pathways, make it a promising candidate for further research. However, further studies are needed to explore its potential applications in other fields of research and improve its bioavailability and solubility in water.
Synthesis Methods
The synthesis of compound X involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 3-fluorobenzyl chloride with 1H-1,2,4-triazole-3-amine, which results in the formation of 3-fluorobenzyl-1H-1,2,4-triazole-3-amine. This intermediate product is then reacted with 3-carboxy-1H-pyrrole to form the final product, N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide.
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c15-11-3-1-2-9(6-11)7-12-17-14(20-19-12)18-13(21)10-4-5-16-8-10/h1-6,8,16H,7H2,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMYLMKDZUQVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=NN2)NC(=O)C3=CNC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)


![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)

![3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)
![1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B7647875.png)
![2,4-dihydroxy-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7647882.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-pyridin-3-ylpropanamide](/img/structure/B7647887.png)